N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE -

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Catalog Number: EVT-4974779
CAS Number:
Molecular Formula: C14H13ClFN5O2S
Molecular Weight: 369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant

    2-[5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

    • Compound Description: BPR-890 is a potent and selective cannabinoid CB1 receptor inverse agonist with high anti-obesity efficacy in diet-induced obese mice [].
    • Relevance: BPR-890, similar to the target compound N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide, contains a central pyrazole ring. Additionally, both compounds feature halogenated phenyl substituents. These structural similarities suggest they might share similar binding interactions with the cannabinoid CB1 receptor, although their pharmacological profiles may differ.

    N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    • Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist [, ]. It has been extensively studied for its interactions with the CB1 receptor and its potential as a therapeutic target for various conditions.
    • Relevance: SR141716A shares a significant structural resemblance with the target compound, N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide. Both compounds possess a central pyrazole ring substituted with halogenated phenyl groups at positions 1 and 5. This structural similarity makes SR141716A highly relevant for understanding the structure-activity relationships of compounds targeting the CB1 receptor, including the target compound. ,

    5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    • Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen bonding potential at the C3 position of the pyrazole ring []. This compound was designed to investigate the importance of the C3 substituent for interaction with the CB1 receptor, particularly with the lysine residue at position 3.28(192).

    A series of 5-(5-alkynyl-2-thienyl)pyrazole derivatives

    • Compound Description: This series of compounds was developed through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit []. These derivatives exhibited potent CB1 receptor antagonist activity and good CB1/2 selectivity.
    • Relevance: The 5-(5-alkynyl-2-thienyl)pyrazole derivatives, along with N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide, exemplify the structural diversity explored in research targeting CB1 antagonists. The replacement of the 5-aryl substituent with a thienyl-alkynyl moiety highlights alternative chemical scaffolds capable of interacting with the CB1 receptor and potentially yielding desired pharmacological effects.

    Properties

    Product Name

    N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

    IUPAC Name

    N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide

    Molecular Formula

    C14H13ClFN5O2S

    Molecular Weight

    369.8 g/mol

    InChI

    InChI=1S/C14H13ClFN5O2S/c1-20-9-12(7-17-20)24(22,23)19-14-4-5-21(18-14)8-10-2-3-11(16)6-13(10)15/h2-7,9H,8H2,1H3,(H,18,19)

    InChI Key

    CPYNATDGIKNOQR-UHFFFAOYSA-N

    SMILES

    CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl

    Canonical SMILES

    CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.